molecular formula C15H18N2 B1438709 N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine CAS No. 105295-86-1

N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine

Cat. No. B1438709
M. Wt: 226.32 g/mol
InChI Key: IOTLBNWDVMHJKQ-UHFFFAOYSA-N
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Description

N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine is a chemical compound with the molecular formula C8H12N2 . It is also known by various other names, including p-Phenylenediamine, N,N-dimethyl- , p-(Dimethylamino)aniline , and p-Aminodimethylaniline . This compound belongs to the class of aromatic amines and plays a significant role in various applications.

Scientific Research Applications

Synthetic Aspects of Benzodiazepines

Benzodiazepines, which share structural similarities with the compound of interest, are crucial in pharmaceuticals, demonstrating the importance of synthetic strategies for such compounds. A review highlighted systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, illustrating the broad and significant approaches developed for their synthesis. These methods are valuable for scientists exploring efficient methods for synthesizing biologically active moieties (Teli, Sunita et al., 2023).

Chemical Properties and Applications

The review on "Synthetic Utilities of O-Phenylenediamines" discusses various methods for synthesizing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines. This indicates the versatility of o-phenylenediamine derivatives for constructing molecules with pharmacological potential. The synthesis approaches and applications in creating new molecular systems with attractive properties highlight the synthetic and functional relevance of compounds structurally related to "N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine" (Ibrahim, M., 2011).

Importance in Supramolecular Chemistry

Compounds like benzene-1,3,5-tricarboxamide (BTA), while structurally distinct, illustrate the significance of aromatic amides in supramolecular chemistry. BTAs have been used in various applications ranging from nanotechnology to polymer processing, underscoring the potential of aromatic compounds with functional groups similar to those in "N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine" for creating ordered structures with practical applications (Cantekin, S. et al., 2012).

properties

IUPAC Name

4-N-benzyl-4-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-10-14(8-9-15(12)16)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTLBNWDVMHJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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